molecular formula C16H21NO4 B6633960 4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid

Cat. No.: B6633960
M. Wt: 291.34 g/mol
InChI Key: SIJYCOCJMMVJOL-UHFFFAOYSA-N
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Description

4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a benzoyl group, an amino group, and an oxane ring

Properties

IUPAC Name

4-[[(2,6-dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)13(11)14(18)17-10-16(15(19)20)6-8-21-9-7-16/h3-5H,6-10H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYCOCJMMVJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:

  • Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 2,6-dimethylaniline with 2,6-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Aminomethylation: : The benzoyl intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine. This step introduces the aminomethyl group into the molecule.

  • Oxane Ring Formation: : The aminomethylated product undergoes cyclization with a suitable diol, such as ethylene glycol, under acidic conditions to form the oxane ring.

  • Carboxylation: : Finally, the oxane derivative is carboxylated using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids or ketones.

  • Reduction: : Reduction of the benzoyl group can yield the corresponding alcohol, while reduction of the oxane ring can open the ring structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Formation of 2,6-dimethylbenzoic acid derivatives.

    Reduction: Formation of alcohols and ring-opened products.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has diverse applications in scientific research:

  • Medicinal Chemistry: : It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

  • Organic Synthesis: : The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

  • Materials Science: : It is explored for its potential in creating novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: The compound can act as a nucleophile or electrophile, participating in various organic reactions to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid derivatives: Compounds with different substituents on the benzoyl or oxane ring.

    Benzoyl Amino Acids: Compounds with similar benzoyl and amino groups but different ring structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for creating novel materials further distinguish it from similar compounds.

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